molecular formula C9H10Cl2O B7946573 1,2-Dichloro-4-(propan-2-yloxy)benzene

1,2-Dichloro-4-(propan-2-yloxy)benzene

Cat. No.: B7946573
M. Wt: 205.08 g/mol
InChI Key: CXUNMKVSGSAWJU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(propan-2-yloxy)benzene (CAS: Not explicitly provided; molecular formula: C₉H₁₀Cl₂O) is a chlorinated aromatic ether characterized by a benzene ring substituted with chlorine atoms at the 1 and 2 positions and an isopropoxy group (-OCH(CH₃)₂) at the 4 position. This compound is structurally related to agrochemical intermediates and materials used in organic synthesis.

Properties

IUPAC Name

1,2-dichloro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUNMKVSGSAWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The propan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are selected for comparison based on structural similarities (substituent type, position, and functional groups):

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4)
  • Structure : Benzene ring with chlorine atoms at 1 and 2 positions and a branched diethoxyethoxy group (-OCH₂CH(OCH₂CH₃)₂) at position 4.
  • Molecular Formula : C₁₂H₁₆Cl₂O₃.
  • Key Differences: The alkoxy chain is longer and more complex, increasing molecular weight (267.16 g/mol vs. 205.08 g/mol for the target compound). Enhanced lipophilicity due to the ethyl ether branches, which may improve solubility in non-polar solvents compared to the isopropoxy group .
1,2-Dimethyl-4-(propan-2-yl)benzene (CAS: 4132-77-8)
  • Structure : Benzene ring with methyl groups at 1 and 2 positions and an isopropyl group (-CH(CH₃)₂) at position 4.
  • Molecular Formula : C₁₁H₁₆.
  • Key Differences :
    • Absence of electronegative substituents (Cl, O) results in significantly lower polarity.
    • Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to the target compound .

Comparative Data Table

Property 1,2-Dichloro-4-(propan-2-yloxy)benzene 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene 1,2-Dimethyl-4-(propan-2-yl)benzene
Molecular Formula C₉H₁₀Cl₂O C₁₂H₁₆Cl₂O₃ C₁₁H₁₆
Molecular Weight (g/mol) 205.08 267.16 148.25
Key Substituents Cl (1,2), -OCH(CH₃)₂ (4) Cl (1,2), -OCH₂CH(OCH₂CH₃)₂ (4) CH₃ (1,2), -CH(CH₃)₂ (4)
Polarity Moderate (Cl and O present) Low (longer alkyl chain dominates) Non-polar
Inferred Boiling Point High (due to Cl and O) Very high (bulky substituents) Moderate (simple alkyl groups)

Reactivity and Toxicity Considerations

  • Chlorinated Aromatic vs. Aliphatic Compounds : While 1,2-dichloropropane () is a toxic aliphatic chlorinated hydrocarbon, aromatic chlorinated compounds like the target molecule generally exhibit lower acute toxicity but higher environmental persistence due to stable C-Cl bonds .
  • Synthetic Utility : The electron-withdrawing Cl groups activate the benzene ring for electrophilic substitution at the 4 position, whereas methyl or ethyl groups in analogs (e.g., 1,2-dimethyl-4-(propan-2-yl)benzene) favor Friedel-Crafts alkylation .

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